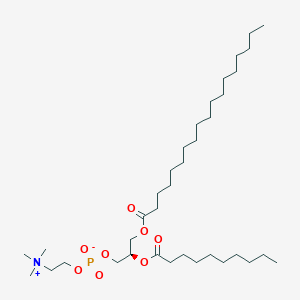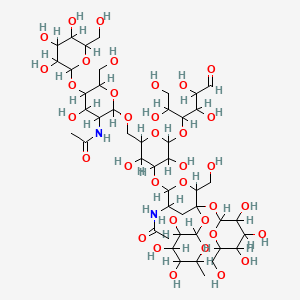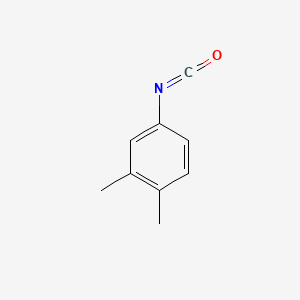
3,4-Dimethylphenyl isocyanate
概要
説明
3,4-Dimethylphenyl isocyanate is an isocyanate that consists of phenyl isocyanate bearing two additional methyl substituents at positions 3 and 4 .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylphenyl isocyanate consists of a phenyl isocyanate core with two additional methyl substituents at positions 3 and 4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethylphenyl isocyanate include a refractive index of 1.536, a boiling point of 85°C at 2 mmHg, and a density of 1.051 g/mL at 25°C .科学的研究の応用
Pharmaceutical Intermediates
3,4-Dimethylphenyl isocyanate: is utilized as an intermediate in the synthesis of various pharmaceutical compounds . Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable compound in the development of new drugs and active pharmaceutical ingredients (APIs).
Polymer Synthesis
This chemical serves as a building block in polymer chemistry, particularly in the synthesis of polyurethanes . It reacts with polyols to form prepolymers, which are then further processed to create polyurethane foams, coatings, adhesives, and elastomers with tailored properties.
Organic Synthesis
In organic synthesis, 3,4-Dimethylphenyl isocyanate is employed in various reactions, including the synthesis of carbamates and ureas . It acts as an electrophile, reacting with nucleophilic species to form complex organic structures that are essential in synthetic chemistry.
Analytical Chemistry
In analytical chemistry, derivatives of 3,4-Dimethylphenyl isocyanate are used as derivatizing agents to modify compounds, enhancing their detectability and quantification in chromatographic analyses .
Material Science
The compound finds applications in material science, where it is used to modify the surface properties of materials . It can be used to introduce functional groups onto polymers or other materials, which can alter their interaction with other substances.
Environmental Science
While direct applications in environmental science are not extensively documented, the use of 3,4-Dimethylphenyl isocyanate in the production of biodegradable polymers and environmentally friendly materials is an area of growing interest . It contributes to the development of sustainable materials that have a reduced impact on the environment.
Safety and Hazards
作用機序
Target of Action
3,4-Dimethylphenyl isocyanate is a type of isocyanate, which consists of phenyl isocyanate bearing two additional methyl substituents at positions 3 and 4 Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 3,4-Dimethylphenyl isocyanate is primarily through its isocyanate group. Isocyanates are highly reactive and can undergo various chemical reactions, including polymerization and addition reactions with compounds containing active hydrogen atoms
Biochemical Pathways
Isocyanates are known to react with biological macromolecules, potentially affecting various biochemical pathways .
Pharmacokinetics
Isocyanates in general are known to be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
Exposure to isocyanates can lead to various health effects, including respiratory and skin irritation, sensitization, and asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-Dimethylphenyl isocyanate. For instance, the presence of moisture can lead to hydrolysis of the isocyanate group, reducing the stability of the compound . Furthermore, temperature and pH can also affect the reactivity and stability of isocyanates .
特性
IUPAC Name |
4-isocyanato-1,2-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-4-9(10-6-11)5-8(7)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDBMRVKSXYKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402752 | |
| Record name | 4-isocyanato-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl isocyanate | |
CAS RN |
51163-27-0 | |
| Record name | 3,4-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51163-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-isocyanato-1,2-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3,4-dimethylphenyl isocyanate suitable for asymmetric polymerization with chiral anionic initiators?
A1: While the provided research paper [] does not directly delve into the specific reasons behind selecting 3,4-dimethylphenyl isocyanate, it does highlight that this monomer, unlike its isomer 2,6-dimethylphenyl isocyanate, successfully undergoes polymerization under the experimental conditions. This suggests that the position of the methyl groups on the aromatic ring significantly influences the reactivity of the isocyanate group. The successful polymerization suggests that the steric hindrance imposed by the methyl groups in the 3 and 4 positions does not prevent the reaction with the chiral anionic initiators. The resulting polymer, like those derived from other successful monomers in the study, exhibited optical activity. This is attributed to the helical conformation of the polymer chain, induced by the chiral initiator residue attached to its α-end [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



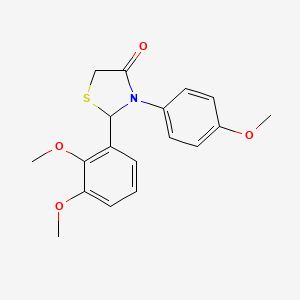

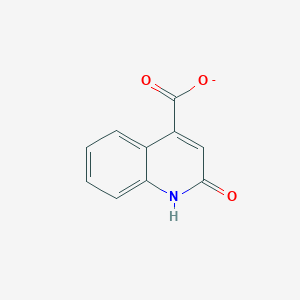
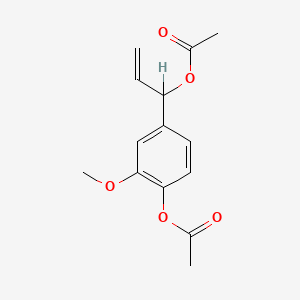
![N-[1-(1H-benzimidazol-2-yl)-3-(methylthio)propyl]-3,5-dinitrobenzamide](/img/structure/B1227905.png)
![thieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1227906.png)
![5-(2-furanylmethyl)-4-(3-methoxyphenyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1227911.png)
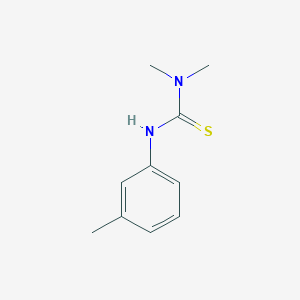

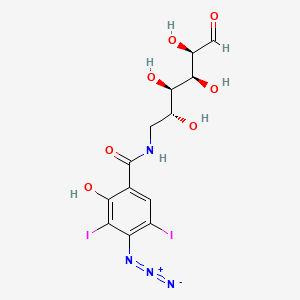
![[4-[(1-Hydroxy-2-oxoazepan-3-yl)amino]-4-oxobutan-2-yl] (2S)-2-[[2-(2-hydroxyphenyl)-4-methyl-5H-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy(tetradecanoyl)amino]hexanoate](/img/structure/B1227919.png)
